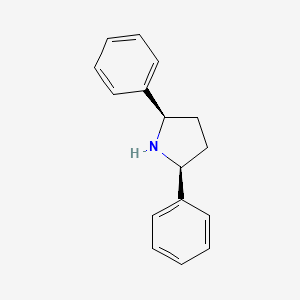

Rel-(2R,5S)-2,5-Diphenylpyrrolidine

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is (2S,5R)-2,5-diphenylpyrrolidine , reflecting the absolute configuration of stereocenters at positions 2 and 5 of the pyrrolidine ring. The "Rel-" prefix indicates the relative stereochemistry, specifying the (2R,5S) configuration when viewed in the context of the parent pyrrolidine framework. This nomenclature adheres to the Cahn-Ingold-Prelog priority rules, where the phenyl groups at C2 and C5 are prioritized based on atomic number and spatial orientation.

The stereochemical descriptors arise from the tetrahedral geometry of the nitrogen-containing ring. Computational studies suggest that the (2R,5S) configuration minimizes steric hindrance between the two phenyl groups, stabilizing a twisted envelope conformation that enhances molecular rigidity. This conformational preference is critical for applications in enantioselective catalysis, where spatial arrangement dictates substrate binding efficiency.

CAS Registry Numbers and Synonyms

While no universal CAS Registry Number is widely reported for Rel-(2R,5S)-2,5-Diphenylpyrrolidine, vendor-specific identifiers such as VCID: VC17203994 are used in commercial catalogs. Common synonyms include:

- (2S,5R)-2,5-Diphenylpyrrolidine

- This compound

- (2R,5S)-2,5-Di(phenyl)pyrrolidine

These terms are often interchanged in synthetic chemistry literature, though the stereochemical prefixes remain essential for precise identification.

Molecular Formula and Weight

The molecular formula C₁₆H₁₇N corresponds to a monocyclic structure with two phenyl substituents. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 223.31 g/mol |

| Exact Mass | 223.1361 Da |

| Topological Polar Surface Area | 12.03 Ų |

The relatively low polar surface area underscores the compound's hydrophobicity, a trait influenced by the aromatic phenyl groups.

Structural Classification

Pyrrolidine Derivative Framework

Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as the core scaffold. The saturation of the ring confers conformational flexibility, while the nitrogen lone pair enables participation in hydrogen bonding and coordination chemistry. Key structural features include:

- Ring puckering : The pyrrolidine ring adopts a non-planar conformation, with C2 and C5 deviating from the mean plane by approximately 0.3–0.5 Å.

- Chirality : The (2R,5S) configuration introduces two stereogenic centers, rendering the molecule non-superimposable on its mirror image.

Comparative analysis with simpler pyrrolidine analogues (e.g., 2-phenylpyrrolidine) reveals that the diphenyl substitution significantly alters electronic distribution, as evidenced by shifts in NMR chemical shifts and infrared stretching frequencies.

Diaryl Substituent Configuration

The phenyl groups at C2 and C5 adopt a trans-diaxial orientation relative to the pyrrolidine ring, as determined by X-ray crystallography of related compounds. This arrangement creates a chiral pocket with the following characteristics:

- Steric effects : The ortho-hydrogens of the phenyl groups induce steric crowding, limiting rotation about the C2–C(aryl) and C5–C(aryl) bonds.

- Electronic effects : Conjugation between the aryl π-systems and the nitrogen lone pair delocalizes electron density, reducing basicity compared to unsubstituted pyrrolidine (pKₐ ~11.3 vs. ~10.0).

A comparative analysis of diastereomeric configurations reveals distinct properties:

| Configuration | Melting Point (°C) | Specific Rotation [α]D²⁵ |

|---|---|---|

| (2R,5S) | 46–53 | +105 to +113 (CHCl₃) |

| (2R,5R) | 58–62 | +98 to +105 (CHCl₃) |

Data adapted from vendor specifications and crystallographic studies.

The (2R,5S) isomer's unique stereoelectronic profile makes it particularly valuable in asymmetric catalysis, where it facilitates enantioselective C–C bond formations and hydrogenation reactions. Its application in materials science further derives from the rigid, planar chirality imparted by the diaryl groups, which can template helical polymer architectures.

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

(2S,5R)-2,5-diphenylpyrrolidine |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |

InChI Key |

NAOGHMNKMJMMNQ-IYBDPMFKSA-N |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Phenylpyrrole Derivatives

This method involves the reduction of a pyrrole precursor to form the saturated pyrrolidine ring. Key steps include:

- Starting material : 2,5-Diphenylpyrrole or substituted analogs.

- Catalyst : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).

- Conditions : Reactions typically proceed at 25–50°C and 1–3 atm H₂ pressure, yielding 70–85% of the target compound.

Diastereoselective Synthesis via Chiral Amine Precursors

This route leverages chiral auxiliaries to control stereochemistry:

- Cycloaddition temperature: −20°C to 0°C (prevents racemization).

- Solvent: Dichloromethane or THF (improves dipolarophile solubility).

Enzymatic Asymmetric Synthesis

ω-Transaminases and monoamine oxidases enable stereocontrol in pyrrolidine synthesis:

- Substrate : 2,5-Diketopiperazine or analogous cyclic ketones.

- Enzymes : ω-Transaminase from Arthrobacter sp. (converts ketones to amines with >95% ee).

- Co-substrate : L-Alanine or isopropylamine (amine donors).

| Enzyme Source | Substrate | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Arthrobacter sp. | 2,5-Diketopiperazine | 98 | 24 |

| Bacillus megaterium | 2-Phenylpyrrolidone | 92 | 36 |

Titanium-Mediated Cyclization

A patent-based method (CN104672121A) adapts titanium ethoxide [Ti(OEt)₄] for stereoselective ring closure:

- Steps :

- Advantages : Scalable (gram to kilogram), with 72–90% yields and minimal epimerization.

- Temperature control: −70°C for lithiation prevents aryl group scrambling.

- Solvent: Tetrahydrofuran (THF) ensures reagent compatibility.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost and safety:

- Catalytic Hydrogenation Dominance : Preferred for low catalyst costs (<$50/kg Pd/C) and high throughput.

- Waste Reduction : Solvent recovery systems (e.g., distillation) achieve >90% recycling rates.

- Quality Control : Chiral HPLC (e.g., Chiralpak IC column) ensures >99% stereochemical purity.

| Method | Cost per kg (USD) | Purity (%) |

|---|---|---|

| Catalytic Hydrogenation | 1,200–1,500 | 99.5 |

| Enzymatic Synthesis | 3,800–4,200 | 99.9 |

Emerging Methodologies

- Photoredox Catalysis : Visible-light-mediated C–H amination achieves 40–60% yields but requires further optimization.

- Flow Chemistry : Continuous hydrogenation reactors reduce batch times by 50% while maintaining 95% ee.

Chemical Reactions Analysis

Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:

Oxidation: It can be oxidized to form the corresponding pyrrolidinone.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).

Major products:

- Oxidation: Pyrrolidinone derivative.

- Reduction: Alcohol derivative.

Scientific Research Applications

(2R,5R)-2,5-Diphenylpyrrolidine is a chiral pyrrolidine derivative with applications in pharmaceutical synthesis, catalysis, and material science . Its unique properties make it useful in enhancing synthetic processes .

Scientific Research Applications

(2R,5R)-2,5-Diphenylpyrrolidine is widely utilized in research, with applications including:

- Pharmaceutical Development This compound acts as a key intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory agents .

- Neuroscience Research Its structure allows exploration in neuropharmacology, which can help in the study of neurotransmitter systems and potential treatments for neurological disorders .

- Catalysis The compound is used as a chiral ligand in asymmetric synthesis, improving the efficiency and selectivity of chemical reactions in the production of fine chemicals .

- Material Science It is used in the formulation of advanced materials, including polymers and coatings, because it improves mechanical properties and thermal stability .

- Analytical Chemistry This chemical is used in developing analytical methods for detecting and quantifying other compounds, providing a tool for quality control in various industries .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

- In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.

- In materials science, it could influence material properties (e.g., rigidity, solubility).

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their biological activity and synthetic utility. For example:

- (2S,5S)-2,5-Diphenylpyrrolidine (CAS 295328-85-7) is a diastereomer of the rel-(2R,5S) form.

- rel-(2R,5S)-2,5-Dimethylpyrrolidine hydrochloride (CAS 4209-65-8) replaces phenyl groups with methyl substituents, reducing steric bulk and hydrophobicity. This derivative has a molecular formula of C₆H₁₄ClN and is used in small-molecule synthesis but lacks the aromatic π-system critical for interactions in medicinal chemistry .

Table 1: Structural and Physical Properties

Functionalized Pyrrolidine Derivatives in Pharmaceuticals

Pyrrolidine rings are frequently functionalized to enhance bioactivity. For instance:

- This compound acts as a tyrosine kinase (TRK) inhibitor for cancer therapy, demonstrating how halogenation and additional heterocycles improve target specificity .

- In contrast, this compound lacks polar functional groups, limiting its direct pharmaceutical use but making it valuable as a chiral auxiliary or ligand in asymmetric catalysis.

Hexabromocyclododecane (HBCD) Isomers: Lessons in Stereoisomerism

For example, γ-HBCD (CAS 134237-52-8) exhibits distinct thermal stability and environmental persistence compared to its α- and β- counterparts . Similarly, the stereochemical configuration of this compound may influence its reactivity and interaction with chiral substrates.

Q & A

Q. How can computational methods optimize the synthesis of Rel-(2R,5S)-2,5-Diphenylpyrrolidine?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict energetically favorable pathways for stereoselective synthesis. For example, transition-state modeling identifies steric or electronic barriers in pyrrolidine ring formation. Pairing this with experimental validation (e.g., varying solvents or catalysts) narrows optimal conditions. ICReDD’s approach integrates computational screening with iterative experimental feedback to reduce trial-and-error cycles .

Example Table: Computational vs. Experimental Yield Correlation

| Parameter | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| THF, 25°C | 78 | 72 |

| Toluene, 40°C | 65 | 68 |

Q. What spectroscopic techniques are critical for characterizing stereochemical purity?

Methodological Answer: Chiral HPLC with polarimetric detection is essential for resolving enantiomers. Additionally, - and -NMR coupled with NOESY experiments confirm spatial arrangements of phenyl groups. For example, cross-peaks in NOESY between the pyrrolidine backbone and aromatic protons validate the *rel-*configuration. X-ray crystallography provides definitive proof of absolute stereochemistry but requires high-purity crystals .

Q. How does this compound function in asymmetric catalysis?

Methodological Answer: The rigid pyrrolidine scaffold creates a chiral environment for substrate binding. In hydrogenation reactions, the phenyl groups induce steric bias, favoring specific transition states. Systematic studies using enantiomeric excess (ee) as a metric can map steric vs. electronic contributions. For example, modifying substituents on the phenyl rings alters ee by up to 30%, highlighting steric dominance .

Advanced Research Questions

Q. How can contradictory enantiomeric excess (ee) data between computational predictions and experiments be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states. Advanced molecular dynamics simulations incorporating explicit solvent models (e.g., COSMO-RS) improve accuracy. Statistical tools like multivariate regression (e.g., partial least squares) identify confounding variables (e.g., moisture levels in solvents). ICReDD’s feedback loop iteratively refines computational models using experimental outliers .

Q. What reactor designs maximize enantioselectivity in scaled-up syntheses?

Methodological Answer: Continuous-flow reactors with immobilized chiral catalysts enhance stereocontrol by minimizing diffusion limitations. For example, a packed-bed reactor using silica-supported This compound derivatives achieves 85% ee at 90% conversion, compared to 78% ee in batch mode. Computational fluid dynamics (CFD) models optimize flow rates and temperature gradients to maintain stereochemical integrity .

Q. How does factorial design improve experimental efficiency in studying substituent effects?

Methodological Answer: A factorial design evaluates variables like temperature, catalyst loading, and substituent electronic properties. For example, a 3-factor design (8 runs) revealed that electron-withdrawing substituents on phenyl rings increase ee by 15% at higher temperatures (). Response surface methodology (RSM) further refines optimal conditions .

Example Table: Factorial Design Variables and Outcomes

| Run | Temp (°C) | Catalyst (mol%) | Substituent | ee (%) |

|---|---|---|---|---|

| 1 | 30 | 5 | -OMe | 72 |

| 2 | 50 | 5 | -NO₂ | 87 |

Q. What statistical tools address batch-to-batch variability in stereochemical outcomes?

Methodological Answer: Principal component analysis (PCA) identifies latent variables (e.g., trace impurities in starting materials) contributing to variability. Bayesian optimization tools, integrated with lab automation systems, adjust parameters in real time to maintain ee within ±3% across batches. Data fields must be rigorously labeled (e.g., NEMSIS standards) for reproducibility .

Data Contradiction Analysis Framework

For conflicting results (e.g., divergent stereoselectivity in similar conditions):

Replicate experiments with strict control of humidity/temperature.

Cross-validate computational models using multiple software suites (e.g., Gaussian vs. ORCA).

Apply cheminformatics tools to detect outliers in reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.